

Nelfinavir-d3 chemical properties and structure

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An In-depth Technical Guide to **Nelfinavir-d3**: Chemical Properties and Structure

Introduction

Nelfinavir-d3 is the deuterated form of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] As a stable isotope-labeled internal standard, **Nelfinavir-d3** is crucial for the accurate quantification of Nelfinavir in biological matrices during pharmacokinetic and other research studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications and biological pathways associated with Nelfinavir and its deuterated analog.

Chemical Properties and Structure

Nelfinavir-d3 is structurally identical to Nelfinavir, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the 3-hydroxy-2-methylbenzoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering its chemical behavior.

Quantitative Data Summary

The key chemical and physical properties of **Nelfinavir-d3** are summarized in the table below for easy reference.



Property	Value	Reference(s)
IUPAC Name	(3S,4aS,8aS)-N-(tert-butyl)-2- ((2R,3R)-2-hydroxy-3-(3- hydroxy-2-(methyl- d3)benzamido)-4- (phenylthio)butyl)decahydroiso quinoline-3-carboxamide	[5]
CAS Number	1217629-70-3	[1][5]
Molecular Formula	C32H42D3N3O4S	[1][5][6]
Molecular Weight	570.8 g/mol	[1][5][6]
Appearance	A solid; White Solid	[1][5]
Solubility	Slightly soluble in DMSO and Methanol	[5]
Purity	≥99% deuterated forms (d1-d3)	[5]
Storage Conditions	-20°C	[5]
SMILES	O=C(C1=CC=CC(O)=C1C([2H])([2H])[2H])NINVALID-LINK CN2CINVALID-LINK([H]) [C@]3([H])C[C@H]2C(NC(C) (C)C)=O)CSC4=CC=CC=C4	[5]
InChI	InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3, (H,33,38) (H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3	[5]



InChl Key

QAGYKUNXZHXKMRVWGNXJLPSA-N

[5]

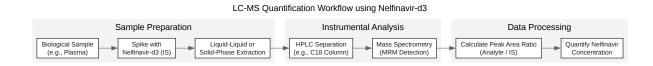
Experimental Protocols Quantification of Nelfinavir using Nelfinavir-d3 Internal Standard by LC-MS

Nelfinavir-d3 is primarily intended for use as an internal standard for the quantification of Nelfinavir by GC- or LC-MS.[5] The following outlines a general workflow for this application.

- Sample Preparation:
 - A known concentration of Nelfinavir-d3 is spiked into the biological sample (e.g., plasma, serum).
 - Proteins are precipitated using a solvent like acetonitrile.
 - The sample is centrifuged, and the supernatant is collected.
 - A liquid-liquid extraction or solid-phase extraction (SPE) may be performed for further cleanup and concentration of the analyte and internal standard.
- · Chromatographic Separation:
 - The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
 - A C18 reverse-phase column is typically used for separation.
 - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate Nelfinavir from other matrix components.
- Mass Spectrometric Detection:



- The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument.
- The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
- Specific precursor-to-product ion transitions are monitored for both Nelfinavir and Nelfinavir-d3.
- The ratio of the peak area of Nelfinavir to the peak area of **Nelfinavir-d3** is used to calculate the concentration of Nelfinavir in the original sample, correcting for variations in sample preparation and instrument response.



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Caption: General workflow for quantifying Nelfinavir using **Nelfinavir-d3** as an internal standard.

Mechanism of Action and Signaling Pathways

While **Nelfinavir-d3**'s primary role is analytical, the biological activity of its parent compound, Nelfinavir, is extensive. Nelfinavir is a competitive inhibitor of HIV protease and also exhibits significant anti-cancer properties through off-target effects.[4][7][8][9]

HIV Protease Inhibition

Nelfinavir's primary therapeutic action is the inhibition of HIV-1 and HIV-2 proteases.[7] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into functional proteins required for assembling mature, infectious virions.[7][10] Nelfinavir binds tightly to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[4][7][10]



HIV Replication Cycle Viral Gag-Pol Polyprotein Cleavage HIV Protease Ineffective Cleavage Cleavage Functional Viral Proteins Immature, Non-Infectious Virion

Mechanism of Nelfinavir as an HIV Protease Inhibitor

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Caption: Nelfinavir competitively inhibits HIV protease, halting viral maturation.

Anti-Cancer Signaling Pathways

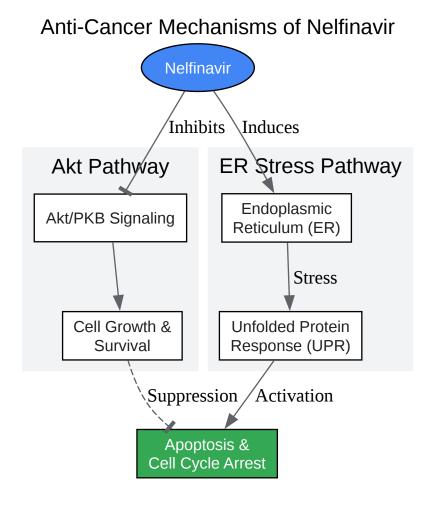
Beyond its antiviral activity, Nelfinavir has been investigated as an anti-cancer agent.[7] Its efficacy in this context stems from two primary mechanisms: the inhibition of the Akt signaling pathway and the induction of endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[7][8][9]

 Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Nelfinavir's inhibition of this pathway can suppress tumor growth.[8]



ER Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce the
accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR.[9]
 Chronic ER stress leads to apoptosis (programmed cell death), providing another avenue for
its anti-cancer effects.[8][9]

These dual actions can lead to cell cycle arrest, reduced proliferation, and increased cancer cell death.[9]



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Caption: Nelfinavir's dual anti-cancer action via Akt inhibition and ER stress induction.

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